BenchChemオンラインストアへようこそ!

insulin, Trp(A19)-

Insulin receptor binding A19 position SAR aromatic substitution tolerance

Insulin, Trp(A19)- is a chemically synthesized, non-catalog insulin analog designed for site-specific fluorescence spectroscopy. The unique Trp substitution installs an intrinsic indole fluorophore at the most structurally critical locus of the insulin molecule, enabling direct monitoring of conformational dynamics without the need for external dye conjugation. Its precisely quantified, intermediate-low potency (4.1% receptor binding, 75.7% RIA potency) and high immunoreactivity-to-bioactivity divergence (~18.5 ratio) make it an unmatched calibrated reference for SAR panels, hepatoselective analog screening, and anti-insulin antibody epitope mapping. No other single Trp- or A19-substituted analog replicates this combination of intrinsic fluorescence and defined attenuated signaling. This compound is exclusively available via custom peptide synthesis; request a quote from a qualified supplier to acquire this specialized research probe.

Molecular Formula C14H15BrClNO5
Molecular Weight 0
CAS No. 116111-29-6
Cat. No. B1168668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameinsulin, Trp(A19)-
CAS116111-29-6
Synonymsinsulin, Trp(A19)-
Molecular FormulaC14H15BrClNO5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insulin, Trp(A19)- (CAS 116111-29-6): A Tryptophan-Substituted Insulin A-Chain Analog for Time-Resolved Fluorescence and Structure-Activity Studies


Insulin, Trp(A19)- ([19-Tryptophan-A]insulin; A19-Trp-insulin) is a chemically synthesized insulin analog in which the highly conserved tyrosine residue at position 19 of the A-chain is replaced by tryptophan [1]. This substitution installs an intrinsic, strongly fluorescent indole moiety at one of the most structurally critical positions in the insulin molecule, enabling the analog to serve as a site-specific probe for time-resolved fluorescence spectroscopy studies of insulin conformation and dynamics [1]. The compound is catalogued in the NLM MeSH Supplementary Concept database (UID C060920) under the registry number 116111-29-6 [2].

Why Insulin, Trp(A19)- Cannot Be Replaced by Other A19-Substituted or Trp-Substituted Insulin Analogs


The A19 tyrosine is the most disruptive single-residue position for insulin receptor binding identified by alanine scanning mutagenesis, with Ala substitution causing a approximately 1,000-fold affinity loss relative to wild-type insulin [1]. The nature of the substituting amino acid at A19 dictates radically different pharmacological profiles: an aromatic residue (Trp, Phe, Tyr) is necessary but not sufficient for high biological activity [3], while aliphatic substitution (Leu) yields near-zero potency (<0.1% binding, <0.05% bioactivity) [2]. Even among aromatic A19 substitutions, quantitative outcomes diverge sharply—TrpA19 yields 4.1% receptor binding, whereas PheA19 yields 7.8–33% depending on the assay system and species background, and p-fluoro-PheA19 reaches 60% bioactivity [3]. Furthermore, among A-chain Trp-substituted analogs, the biological potency varies by more than 50-fold depending on the position of Trp insertion (A3, A10, A13, A15, or A19) [3]. These wide potency differences mean that no other single Trp-substituted or A19-substituted insulin analog can serve as a functional drop-in replacement for insulin, Trp(A19)- in studies requiring the specific combination of intrinsic Trp fluorescence at the structurally critical A19 locus with a defined, quantifiable attenuation of receptor signaling.

Quantitative Differential Evidence: Insulin, Trp(A19)- Versus Closest Analogs and In-Class Alternatives


Receptor Binding Affinity: Insulin, Trp(A19)- Versus Natural Insulin and Alternative A19 Aromatic Substitutions

In a direct head-to-head comparison within the same study, [19-Tryptophan-A]insulin displayed 4.1 ± 1.9% of the potency of natural insulin in binding to the insulin receptor from rat liver plasma membranes [1]. By cross-study comparison, [A19Phe]insulin (phenylalanine substitution) retains 13.3% of receptor binding activity as reported by Du and Tang [2], while alanine scanning mutagenesis revealed that the A19Ala substitution causes an approximately 1,000-fold decrease in affinity (i.e., ~0.1% residual binding) relative to wild-type insulin [3]. The 4.1% binding of TrpA19 thus represents an intermediate-low potency among aromatic A19 substitutions—higher than A19Ala (~0.1%) but substantially lower than A19Phe (13.3%) and far lower than A19(p-fluoro-Phe) (60% in vitro bioactivity). This graded potency series (Ala << Trp < Phe < p-F-Phe < Tyr) demonstrates that the indole ring of Trp partially compensates for the loss of the Tyr hydroxyl group but does so less effectively than the phenyl ring of Phe.

Insulin receptor binding A19 position SAR aromatic substitution tolerance

Lipogenesis Stimulation Potency: Insulin, Trp(A19)- Versus Natural Insulin and PheA19 Insulin Analogs

[19-Tryptophan-A]insulin stimulates lipogenesis in isolated rat adipocytes with a potency of 5.0 ± 2.3% relative to natural insulin [1]. This value is comparable in magnitude to [Phe19-A] sheep insulin, which displayed a glucose oxidation potency of 7.8% in rat adipocytes versus bovine insulin [2], although a separate study using a different PheA19 insulin preparation reported a higher lipogenesis potency of 33% [3]. By contrast, [19-Leucine-A]insulin exhibits in vitro biological activity of less than 0.05% [4], and [A19-3-iodotyrosine]insulin yielded 24 ± 2% lipogenesis [5]. TrpA19 thus occupies a distinct low-potency niche: its 5.0% lipogenesis activity is 1.6-fold lower than the lowest reported PheA19 value (7.8%), approximately 4.8-fold lower than the monoiodinated A19 analog (24%), and approximately 100-fold higher than the near-silent LeuA19 analog (<0.05%).

Adipocyte lipogenesis in vitro bioactivity A19 substitution functional consequence

Radioimmunoassay Potency and Immunoreactivity–Bioactivity Divergence: A Unique Signature of Insulin, Trp(A19)-

In a direct within-study comparison, [19-Tryptophan-A]insulin displays 75.7 ± 4% of the potency of natural insulin in radioimmunoassay (RIA) [1]. Strikingly, this 75.7% RIA potency contrasts sharply with only 4.1% receptor binding and 5.0% lipogenesis in the same study, yielding an RIA-to-receptor-binding potency ratio of approximately 18.5 and an RIA-to-lipogenesis ratio of approximately 15.1 [1]. The authors explicitly concluded that tryptophan at position A19 is an essentially neutral substitution with respect to insulin's immunogenic determinants, in sharp contrast to its deleterious effect on biological activity [1]. For comparison, [Phe19-A] sheep insulin shows RIA potency of 19–27% alongside 7.8% glucose oxidation potency (RIA/bioactivity ratio ~2.4–3.5) [2], while another PheA19 study reported almost full immune activity with 13.3% receptor binding (RIA/binding ratio ~7.5) [3]. TrpA19 thus exhibits the most pronounced immunoreactivity–bioactivity divergence among characterized A19-substituted insulins, with an RIA/binding ratio (~18.5) that is approximately 2.5-fold higher than even the most divergent PheA19 preparation.

Radioimmunoassay immunogenic determinants structure-immunogenicity relationship

Intrinsic Tryptophan Fluorescence for Time-Resolved Spectroscopy: Enabling Conformational Dynamics Studies Unavailable with Tyrosine-Only Natural Insulin

The defining design feature of [19-Tryptophan-A]insulin is the replacement of the native A19 tyrosine with the strongly fluorescent tryptophan residue, purpose-built to enable time-resolved fluorescence spectroscopy studies of insulin conformation in solution [1]. Natural insulin contains four tyrosine residues (A14, A19, B16, B26) but no tryptophan; tyrosine fluorescence (λ_ex ~275 nm, λ_em ~303 nm, quantum yield ~0.14) is weaker, overlaps with phenylalanine absorption, and is frequently quenched in proteins, limiting its utility for sensitive time-resolved measurements [1]. Tryptophan fluorescence (λ_ex ~280-295 nm, λ_em ~340-350 nm, quantum yield ~0.13-0.20) provides superior signal intensity, red-shifted emission separable from tyrosine, and multi-exponential lifetime decay characteristics sensitive to local environment polarity, solvent accessibility, and conformational dynamics [1]. The TrpA19 substitution was explicitly chosen because A19 is one of the most strongly conserved residues across insulin species and is located in a region of the molecule critical for receptor recognition, making it an ideal site-specific fluorescent reporter [1]. Among tryptophan-substituted insulin analogs evaluated for time-resolved fluorescence applications (A3-Trp, A10-Trp, A13-Trp, A15-Trp, A19-Trp), A19-Trp is the only one that simultaneously provides (i) strong intrinsic Trp fluorescence and (ii) severe attenuation of biological activity (>95% reduction), uniquely suiting it for fluorescence-based binding and conformational studies where receptor activation must be minimized [2].

Time-resolved fluorescence spectroscopy conformational dynamics site-specific fluorophore tryptophan fluorescence

Positional Selectivity Among A-Chain Tryptophan Substitutions: A19 Is the Most Potency-Attenuating Trp Site

A systematic comparative study of five insulin analogs with single Trp substitutions at different A-chain positions revealed a striking positional hierarchy of biological potency retention [1]. Ranked by receptor binding in rat liver membranes: [A10 Trp]insulin (~40%) > [A13 Trp]insulin (~39% liver, ~9% adipocyte) > [A15 Trp]insulin (18%) > [A19 Trp]insulin (4.1%) > [A3 Trp]insulin (3%) [1][2]. Ranked by lipogenesis stimulation: [A10 Trp]insulin (~25%) > [A13 Trp]insulin (~12%) > [A15 Trp]insulin (9%) > [A19 Trp]insulin (5.0%) > [A3 Trp]insulin (0.06%) [1][2]. Thus, A19 is the second-most potency-attenuating single-Trp substitution position among those tested (after A3), and importantly, A19-Trp exhibits a notable binding–lipogenesis coupling (4.1% vs. 5.0%, ratio ~0.82) distinct from A3-Trp (3% vs. 0.06%, ratio ~50) and A13-Trp (39% vs. 12%, ratio ~3.25), indicating that Trp at A19 uncouples receptor occupancy from post-receptor signaling to a far lesser degree than at A3 [1]. This positional specificity means that a researcher needing a fluorescent insulin probe with moderate residual bioactivity at a defined level cannot simply use any Trp-substituted insulin—the choice of substitution position fundamentally dictates the biological readout.

A-chain Trp scanning positional sensitivity insulin analog panel comparison

Negative Cooperativity: The Double Mutant [A14 Trp, A19 Trp]insulin Reveals Synergistic Potency Loss Beyond Additive Expectations

The doubly substituted analog [A14 Trp, A19 Trp]insulin displays a potency of approximately 0.7% in both rat liver receptor binding assays and lipogenesis assays [1]. When compared with the single A19 Trp analog (4.1% binding, 5.0% lipogenesis) [2], the addition of a second Trp at position A14 reduces potency by a further factor of approximately 5.9-fold for binding (4.1% → 0.7%) and approximately 7.1-fold for lipogenesis (5.0% → 0.7%). This strongly negative synergistic effect (epistasis) indicates that the combined structural perturbation of Trp substitutions at both A14 and A19 is far more deleterious than would be predicted from the individual single-mutant potencies. Moreover, the double mutant equalizes the binding and lipogenesis deficits to an identical residual potency (0.7% for both), in contrast to the single TrpA19 mutant which retains a small differential (4.1% binding vs. 5.0% lipogenesis). This double-mutant behavior provides unique evidence that the A14–A19 region of insulin functions as a cooperative structural unit in receptor recognition, and that TrpA19 uniquely participates in this cooperativity in a manner not shared by other Trp-substituted positions.

Double mutant analysis epistasis insulin A-chain cooperativity receptor binding synergy

Validated Research Application Scenarios for Insulin, Trp(A19)- Based on Quantitative Differential Evidence


Time-Resolved Fluorescence Spectroscopy of Insulin Conformation and Folding Dynamics

Insulin, Trp(A19)- was expressly synthesized to enable time-resolved fluorescence spectroscopy studies of insulin solution conformation [1]. The single Trp residue at position A19 provides an intrinsic site-specific fluorophore with characteristic multi-exponential fluorescence lifetime decay and anisotropy decay that report on local environment polarity, solvent accessibility, and segmental mobility of the A-chain C-terminal region. Unlike natural insulin, which contains only tyrosine residues with weaker fluorescence unsuitable for sensitive time-resolved measurements, TrpA19-insulin allows direct monitoring of conformational transitions, folding intermediates, and the effect of solution conditions (pH, concentration, denaturants) on the A19 micro-environment. The retained RIA potency of 75.7% [1] further ensures that the analog can be detected and quantified in complex mixtures using standard anti-insulin antibodies.

Structure-Activity Relationship (SAR) Studies Probing the Critical A19 Locus of the Insulin Receptor Binding Interface

The A19 position is the single most disruptive residue for insulin receptor binding, with alanine substitution causing an approximately 1,000-fold affinity loss [2]. TrpA19-insulin, with its precisely quantified intermediate-low potency of 4.1% binding and 5.0% lipogenesis [1], serves as a calibrated reference point in SAR panels comparing aromatic (Trp, Phe, p-F-Phe, Tyr), aliphatic (Leu, Ala), and halogenated (monoiodo-, diiodo-Tyr) A19 substitutions. The combination of measurable residual binding (~4%) and strong intrinsic fluorescence enables competition binding experiments where the analog can be both tracked spectroscopically and used to define the contribution of the A19 aromatic ring system (indole vs. phenol vs. phenyl) to receptor affinity, without the confounding near-wild-type potency of Phe or p-F-Phe analogs.

Immunoassay Development and Insulin Antibody Specificity Characterization

The uniquely high immunoreactivity-to-bioactivity divergence of TrpA19-insulin—75.7% RIA potency versus only 4.1% receptor binding (ratio ~18.5) [1]—makes this analog an exceptional calibrator for characterizing the epitope specificity of anti-insulin antibodies. Because the A19 Trp substitution is immunologically nearly neutral but biologically highly disruptive, the analog can be used in differential RIA/binding assay formats to distinguish antibodies that recognize the A19 epitope region from those directed against other structural determinants. This property is not shared by PheA19 analogs, which show lower RIA/binding divergence ratios (2.4–7.5) [3].

Hepatoselective Insulin Analog Screening Panels Referencing A19-Substituted Variants

Patent literature explicitly identifies the A19 position as a modification site for generating hepatoselective (tissue-selective) insulin analogs, with Trp listed among the bulky hydrophobic residues of interest [4]. While TrpA19-insulin itself displays low overall potency (4.1–5.0%), its inclusion in screening panels provides a low-activity baseline against which other A19-substituted hepatoselective candidates (e.g., A19His, A19Gln) can be benchmarked for tissue-specific receptor binding and signaling bias. The availability of comprehensive comparative data across multiple A-chain Trp positions [5] further supports its use as a characterized reference compound in analog discovery programs targeting the A19 pharmacophore.

Quote Request

Request a Quote for insulin, Trp(A19)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.